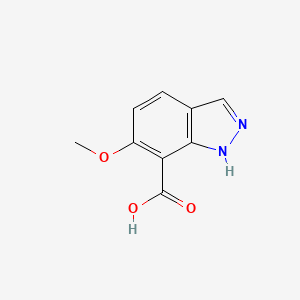

6-methoxy-1H-indazole-7-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-8(5)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUIGSWVMLMPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Methoxy 1h Indazole 7 Carboxylic Acid and Analogues

General Approaches to Indazole Ring System Construction

The formation of the core indazole scaffold can be achieved through various synthetic routes, which have evolved to include classical cyclization reactions, modern transition metal-catalyzed processes, and environmentally benign green chemistry approaches. bohrium.combenthamdirect.com

Cyclization reactions are fundamental to the synthesis of the indazole ring. These methods typically involve the formation of a key nitrogen-nitrogen bond to close the pyrazole (B372694) ring fused to a benzene (B151609) core.

One prominent method is the 1,3-dipolar cycloaddition . This reaction often involves the in-situ generation of a diazo compound which then reacts with an aryne. organic-chemistry.org For instance, N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.org Similarly, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates provides a direct and efficient route to a wide range of substituted indazoles. organic-chemistry.org

Another key strategy is reductive cyclization . In an operationally simple, one-pot synthesis, 2H-indazoles can be formed from ortho-imino-nitrobenzene substrates, which are generated via condensation and subsequently undergo reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.org

N-N bond-forming oxidative cyclization represents another approach, enabling the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for accessing 2-substituted 2H-indazoles, which are frequently used in drug design. organic-chemistry.org Additionally, an efficient method for building 1H-indazoles involves a Cu(OAc)₂-mediated N-N bond formation using oxygen as the sole oxidant, starting from ketimine species prepared from o-aminobenzonitriles. nih.gov

Transition metal catalysis has revolutionized indazole synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. bohrium.combenthamdirect.comnih.gov These methods often rely on C-H activation and annulation sequences. nih.govresearchgate.net

Palladium (Pd)-catalyzed reactions are widely used. One approach involves the intramolecular amination of aryl halides. samipubco.com A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Copper (Cu)-catalyzed synthesis is also common. A protocol using Cu₂O mediates the cyclization of o-haloaryl N-sulfonylhydrazones to yield 1H-indazoles. nih.gov Another method employs copper(I) oxide nanoparticles (CuO-NP) for a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org An intramolecular Ullmann-type reaction, which is a copper-mediated cyclization, has also been developed for a scalable synthesis of 1H-indazoles. thieme-connect.com

Rhodium (Rh)-catalyzed processes often involve C-H activation. For example, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov Glorius and co-workers developed a process using [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆ catalysts for the synthesis of substituted 1H-indazoles from N-H-imidates. nih.gov

Cobalt (Co)-catalyzed synthesis offers a less expensive alternative to precious metals. nih.gov A notable example is the cobalt(III)-catalyzed C–H bond functionalization with additions to aldehydes, followed by in-situ cyclization and aromatization to produce N-aryl-2H-indazoles. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Pd catalyst | 2-bromobenzonitriles, Benzophenone hydrazone | 3-aminoindazoles | organic-chemistry.org |

| Cu₂O | o-haloaryl N-sulfonylhydrazones | 1H-indazoles | nih.gov |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-indazoles | nih.gov |

| Co(III) catalyst | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

This table presents a selection of transition metal-catalyzed methods for indazole synthesis.

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to create more sustainable and environmentally friendly processes. acs.orgrsc.org This involves the use of greener solvents, alternative energy sources, and eco-friendly catalysts.

One approach utilizes heterogeneous copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient catalyst for synthesizing 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This reaction is performed in polyethylene (B3416737) glycol (PEG-400), a green solvent, under ligand-free conditions. acs.org Another example is the use of lemon peel powder as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net

Ultrasound irradiation itself is a green technique that can accelerate reactions. For instance, the cyclocondensation of substituted benzonitriles and hydrazines using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst is carried out under ultrasound irradiation in an eco-friendly EtOH-H₂O medium. researchgate.net Electrochemical methods also align with green chemistry principles by using electricity instead of chemical reagents to drive reactions. researchgate.net An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes provides 2H-indazoles without the need for a catalyst or external chemical oxidant. organic-chemistry.org

Targeted Synthesis of Indazole Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the indazole ring is a key step in synthesizing compounds like 6-methoxy-1H-indazole-7-carboxylic acid. This can be achieved through various strategies, most commonly by incorporating a precursor to the carboxyl group during the ring synthesis or by functionalizing a pre-formed indazole.

Directly introducing a carboxylic acid group onto the indazole ring can be challenging. Therefore, synthetic strategies often rely on constructing the ring from starting materials that already contain or can be easily converted to a carboxylic acid.

One of the main methods for preparing indazole-3-carboxylic acid involves a multi-step sequence starting from isatin (B1672199). google.com In this process, isatin is first hydrolyzed with aqueous sodium hydroxide. The resulting intermediate is then converted to a diazonium salt, which is subsequently reduced to form an aryl hydrazine. Finally, cyclization of this aryl hydrazine under acidic conditions affords the indazole-3-carboxylic acid. google.com

A widely used and versatile two-step strategy for obtaining indazole carboxylic acids is through the hydrolysis of a corresponding ester. nih.govrug.nlresearchgate.net This method allows for easier purification of the intermediate ester and provides a reliable route to the final acid.

The first step is the formation of the indazole ester. This can be achieved through several methods. One common route is the nucleophilic substitution reaction of 1H-indazole with a halo-ester in an alkaline solution. nih.govrug.nlresearchgate.net This reaction typically produces a mixture of N-1 and N-2 isomers, with the N-1 isomer predominating. nih.govrug.nlresearchgate.net Another method is the Fischer esterification of a pre-existing indazole carboxylic acid. For example, indazole-3-carboxylic acid can be refluxed with methanol (B129727) in the presence of an acid catalyst like methanesulfonic acid to produce indazole-3-carboxylic acid methyl ester. masterorganicchemistry.com

The second step is the hydrolysis of the ester to the carboxylic acid. This is generally accomplished through basic hydrolysis. nih.govrug.nlresearchgate.net The indazole ester derivative is treated with a base, such as sodium hydroxide, which saponifies the ester to yield the corresponding carboxylate salt. Subsequent acidification then provides the final indazole carboxylic acid in good to excellent yields. nih.govresearchgate.net The reverse of Fischer esterification, acidic ester hydrolysis, can also be employed by treating the ester with excess water in the presence of an acid. masterorganicchemistry.com

| Step | Reaction Type | Reagents | Product | Reference |

| 1. Ester Formation | Nucleophilic Substitution | 1H-Indazole, Halo-ester, Base | Indazole ester | nih.govrug.nlresearchgate.net |

| 1. Ester Formation | Fischer Esterification | Indazole carboxylic acid, Alcohol, Acid catalyst | Indazole ester | masterorganicchemistry.com |

| 2. Hydrolysis | Basic Hydrolysis | Indazole ester, Base (e.g., NaOH) | Indazole carboxylic acid | nih.govrug.nlresearchgate.net |

| 2. Hydrolysis | Acidic Hydrolysis | Indazole ester, Excess H₂O, Acid catalyst | Indazole carboxylic acid | masterorganicchemistry.com |

This table outlines the two-step process of esterification and hydrolysis for generating indazole carboxylic acids.

Regioselective Functionalization of the Indazole Core: Focus on Methoxy (B1213986) and Carboxylic Acid Groups

The synthesis of specifically substituted indazoles like this compound hinges on the ability to control the placement of functional groups on the bicyclic indazole framework. The electronic nature of the indazole ring, which comprises a benzene ring fused to a pyrazole ring, presents unique challenges and opportunities for regioselective reactions.

Methodologies for Introducing Methoxy Substituents

The introduction of a methoxy group onto the indazole core is typically achieved by starting with an appropriately substituted precursor, as direct methoxylation of the indazole ring can be challenging and may lack regioselectivity. A common and effective strategy involves the cyclization of a substituted aniline (B41778) derivative that already contains the desired methoxy group at the correct position.

One established pathway to a methoxy-substituted indazole involves the ring closure of a methoxy-substituted aniline. For instance, the synthesis of 7-methoxy-1H-indazole can be accomplished starting from 2-methoxy-6-methylaniline. This process involves converting the aniline into an N-nitroso derivative, which then undergoes cyclization to form the indazole ring system, yielding the 7-methoxyindazole product.

Another approach involves the reduction of a nitro group on a methoxy-substituted phenyl ring, followed by diazotization and cyclization. For example, the synthesis of methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate demonstrates the presence of a methoxy group at the C-6 position, which is typically incorporated in the initial building blocks before the formation of the indazole ring. nih.gov In some cases, nucleophilic substitution reactions can introduce an alkoxy group. A plausible mechanism for the introduction of an alkoxy group at the C-7 position involves the partial reduction of a nitro group at a neighboring position to a hydroxylamine, followed by a nucleophilic attack of an alcohol present in the reaction mixture and subsequent aromatization. organic-chemistry.org

| Starting Material | Product | Key Transformation | Reference |

|---|---|---|---|

| 2-methoxy-6-methylaniline | 7-methoxy-1H-indazole | N-nitrosation and cyclization | chemicalbook.com |

| Precursor for 2c | Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Indazole ring formation from methoxy-substituted precursors | nih.gov |

| N-(2-allyl-6-nitro-2H-indazol-yl)-4-methoxybenzenesulfonamide | N-(2-allyl-7-alkoxy-2H-indazol-6-yl)-4-methoxybenzenesulfonamides | Nucleophilic substitution following nitro group reduction | organic-chemistry.org |

Directed Carboxylation at the C-7 Position of the Indazole Nucleus

Introducing a carboxylic acid group at the C-7 position of the indazole ring is a key synthetic step that can be accomplished through several methods. These strategies range from building the ring system with the carboxyl group already in place to the direct functionalization of a pre-formed indazole core.

A prominent method for synthesizing 1H-indazole-7-carboxylic acid involves starting with a precursor that facilitates the formation of the indazole ring with the carboxylic acid moiety (or its ester equivalent) already attached. For example, the synthesis can begin with methyl-2-amino-3-methylbenzoate. researchgate.net This starting material undergoes a reaction sequence involving treatment with acetic anhydride (B1165640) and isoamyl nitrite, which leads to the cyclization and formation of methyl 1H-indazole-7-carboxylate. researchgate.net The resulting methyl ester can then be hydrolyzed to the desired carboxylic acid.

Another powerful strategy for functionalizing specific C-H bonds is Directed Metalation-Carboxylation. This involves the use of a directing group (DG) that positions a metal, typically lithium or zinc, at the adjacent C-H bond. While this has been effectively used for the C-3 position of indazole by treating an N-protected indazole with n-butyl lithium and then quenching with carbon dioxide, applying this to the C-7 position requires an appropriate N-1 directing group. mdpi.com

Furthermore, transition metal-catalyzed C-H activation has emerged as an elegant tool for site-selective functionalization. While direct C-7 carboxylation via this method is still developing, related C-7 functionalizations have been achieved. For instance, rhodium(III)-catalyzed reactions using directing groups like CONR₂ have enabled the C-7 olefination and arylation of the indazole core, demonstrating the feasibility of targeting this specific position. rsc.org This principle suggests that future developments could lead to direct C-7 carboxylation reactions.

| Methodology | Starting Material Example | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Cyclization of Precursor | Methyl-2-amino-3-methylbenzoate | Acetic anhydride, Isoamyl nitrite | Methyl 1H-indazole-7-carboxylate | researchgate.net |

| Directed C-H Functionalization (Concept) | N-1-protected Indazole | Directing Group, Metal Catalyst | C-7 Functionalized Indazole | rsc.org |

Halogenation and Subsequent Cross-Coupling Reactions for C-7 Diversification

The introduction of a halogen atom, particularly bromine, at the C-7 position of the indazole nucleus serves as a versatile handle for further molecular diversification through cross-coupling reactions. This two-step sequence provides a powerful platform for synthesizing a wide array of C-7 substituted indazole analogues.

Regioselective C-7 Halogenation: A direct and efficient regioselective bromination at the C-7 position of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS). nih.govresearchgate.net The reaction conditions can be optimized to favor monobromination at the C-7 position, even in the presence of other potentially reactive sites. nih.gov For instance, the treatment of 4-sulfonamido-1H-indazoles with NBS leads to the desired C-7 monohalogenated products in high yields. nih.gov Computational studies have been performed to understand the reactivity of the indazole ring and rationalize the observed C-7 selectivity. nih.gov Metal-free halogenation conditions have also been developed, which can selectively produce mono- or poly-halogenated indazoles by adjusting the reaction parameters. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Once the C-7 bromoindazole is synthesized, it becomes a key precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the C-7 position of the indazole with a variety of aryl or heteroaryl boronic acids. nih.govresearchgate.net This methodology is robust, tolerating a range of functional groups on the boronic acid partner, regardless of electronic effects or steric hindrance. nih.gov The optimization of the Suzuki-Miyaura reaction typically involves screening different palladium catalysts, bases, and solvents to achieve high yields of the desired C-7 arylated indazoles. nih.gov This strategy significantly enhances the structural diversity of accessible indazole derivatives, allowing for the synthesis of complex molecules for various applications.

| Reaction Step | Indazole Substrate Example | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| C-7 Bromination | 4-Sulfonamido-1H-indazole | N-Bromosuccinimide (NBS) | 7-Bromo-4-sulfonamido-1H-indazole | nih.gov |

| Suzuki-Miyaura Coupling | C-7 Bromo-1H-indazoles | Aryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | C-7 Arylated 1H-indazoles | nih.govresearchgate.net |

Medicinal Chemistry and in Vitro Biological Activity Investigations of Indazole Carboxylic Acid Derivatives

The Role of Indazole Carboxylic Acids as Pharmacophores in Drug Design

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. pnrjournal.com This bicyclic aromatic system, consisting of fused benzene (B151609) and pyrazole (B372694) rings, serves as a crucial pharmacophore in the design of numerous therapeutic agents. pnrjournal.comnih.gov Its structural rigidity, combined with the ability to participate in various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, makes it an ideal framework for engaging with biological targets. nih.govnih.gov The indazole moiety is a key component in several commercially available anticancer drugs, including axitinib (B1684631), linifanib, niraparib, and pazopanib, highlighting its importance in oncology. nih.gov

Indazole carboxylic acids, a specific subset of these derivatives, are particularly important as intermediates and active molecules in drug discovery. chemimpex.combloomtechz.com The carboxylic acid group enhances the molecule's functionality, often playing a critical role in binding to target proteins through the formation of strong electrostatic interactions and hydrogen bonds. researchgate.netnih.gov This functional group can significantly influence the pharmacokinetic properties of a compound, such as solubility and membrane permeability. researchgate.net The strategic placement of the carboxylic acid on the indazole ring allows for fine-tuning of a molecule's physicochemical properties and biological activity, making the indazole carboxylic acid scaffold a valuable starting point for the development of new kinase inhibitors, anti-inflammatory agents, and other therapeutics. nih.govbloomtechz.com

Structure-Activity Relationship (SAR) Studies of Indazole Carboxylic Acid Analogues

Structure-activity relationship (SAR) studies of indazole carboxylic acid analogues have revealed that the type and position of substituents on the indazole ring system profoundly influence their biological efficacy. For instance, in the development of human Neutrophil Elastase (HNE) inhibitors, modifications at various positions of the N-benzoylindazole scaffold led to significant changes in potency. The introduction of different substituents at the 5-position of the indazole ring resulted in inhibitors with IC50 values in the low nanomolar range. nih.govacs.org Similarly, modifications at the 3-position, such as the introduction of a cyano (CN) group, yielded one of the most potent compounds in a series, with an IC50 of 7 nM. nih.govacs.org

In the context of protein kinase inhibitors, substitution patterns are equally critical. For Aurora kinase inhibitors, specific substitutions on the indazole ring led to compounds with dual inhibitory activity against Aurora A and B, or selective activity for one subtype. nih.gov For Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of halogen moieties at the ortho or meta position of a phenyl ring attached to the indazole core enhanced activity. nih.gov Conversely, substituting the C5 or C6 position with phenyl urea, phenyl amide, or benzylamine (B48309) resulted in compounds with IC50 values less than 1 μM, while a sulfonamide derivative at the C5 position showed remarkable activity with an IC50 of 26 nM. nih.gov These examples underscore the principle that even minor changes to the substitution pattern on the indazole core can lead to dramatic shifts in biological activity, a key consideration in rational drug design.

Table 1: Impact of Substitution on HNE Inhibitory Activity

| Compound ID | Indazole Position Modified | Substituent | IC50 (nM) |

|---|---|---|---|

| 5b | 3 | Cyano (CN) | 7 |

| 20f | 5 | Varied Substituents | ~10 |

| 53d | 5 | Phenylsulfonamide | 26 |

Table 2: SAR of Indazole Derivatives as FGFR Inhibitors

| Compound ID | Modification | Target | IC50 (nM) |

|---|---|---|---|

| 33m | Halogen at ortho/meta position of phenyl ring | FGFR1 | 2.9 |

| 33n | Halogen at ortho/meta position of phenyl ring | FGFR1 | 5.5 |

| 33o | Halogen at ortho/meta position of phenyl ring | FGFR1 | 9.6 |

| 102 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 |

Significance of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid moiety is a pivotal functional group in many indazole-based inhibitors, often acting as a key anchoring point for binding to the target protein. researchgate.netnih.gov Its ability to exist as a carboxylate anion at physiological pH allows it to form strong, charge-based interactions, such as salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in the active site. researchgate.net Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the protein backbone or side chains, which contributes significantly to binding affinity and specificity. researchgate.net

In studies of protein kinase CK2 inhibitors, the crucial impact of the carboxyl group on the inhibitory activity of 3-aryl-indazole 5- and 7-carboxylic acids was demonstrated. semanticscholar.orgresearchgate.net The presence of this group was essential for achieving inhibitory concentrations in the low micromolar range. semanticscholar.orgresearchgate.net Similarly, for small molecule STAT3 inhibitors, replacing the carboxylic acid with other groups like isoindolinone or a tetrazole system resulted in much weaker in vitro activity. acs.org This highlights that the specific geometry and electronic properties of the carboxylic acid are often uniquely suited for optimal interaction with the target, and its replacement with bioisosteres does not always maintain activity. nih.govacs.org The orientation of the carboxylic acid relative to the indazole scaffold is also critical, as it dictates the precise positioning of the inhibitor within the binding pocket to maximize favorable interactions.

The position of a methoxy (B1213986) group on the indazole ring or its substituents can significantly modulate the biological activity of indazole carboxylic acid derivatives. This is often due to a combination of steric and electronic effects, as well as the ability of the methoxy group's oxygen atom to act as a hydrogen bond acceptor. nih.gov

In the development of FGFR inhibitors, the placement of a methoxy group on an attached phenyl ring was found to be critical. Substitution at the meta position led to improved activity against FGFR1 (IC50 = 15 nM), whereas para-substitution resulted in poor activity. nih.gov Docking studies of one potent FGFR1 inhibitor revealed that the methoxy oxygen participated in a key hydrogen bond formation with the side chain of Asp641 in the ATP binding site, an interaction that would be lost or altered with different positional isomers. nih.gov

For Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the activity of a compound with a methyl group at the 5-position of the indazole ring was lower than that of methoxy derivatives at the same position, suggesting the importance of the methoxy group for high potency. nih.gov In the context of CC-Chemokine Receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position of the indazole ring. acs.org These findings illustrate that the strategic placement of a methoxy group is a powerful tool for optimizing the potency and selectivity of indazole-based compounds by influencing their binding mode and interaction with specific residues in the target's active site.

In Vitro Mechanisms of Action and Target Identification for Indazole Carboxylic Acids

Indazole carboxylic acids and their derivatives have been extensively investigated as inhibitors of various enzymes implicated in human diseases. Their rigid scaffold allows for the precise positioning of functional groups to interact with enzyme active sites.

Protein Kinases: The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors. nih.gov Derivatives have been developed to target a wide range of kinases involved in cancer cell signaling. For example, 3-aryl-indazole 5- and 7-carboxylic acids have been identified as novel inhibitors of protein kinase CK2, with IC50 values in the low micromolar range (3.1–6.5 μM). semanticscholar.orgresearchgate.net Indazole derivatives have also shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim kinases, which are crucial for tumor angiogenesis and proliferation. nih.govnih.govnih.gov The mechanism often involves competition with ATP for binding to the kinase domain, with key hydrogen bonds forming between the indazole nitrogen atoms and the hinge region of the kinase. nih.gov

Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory diseases. nih.govnih.gov N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible HNE inhibitors. nih.govacs.orgresearchgate.net Optimization of this scaffold, including substitutions at the 3- and 5-positions of the indazole ring, has led to compounds with IC50 values in the low nanomolar range (7–10 nM). nih.govacs.org Another series based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core also yielded potent HNE inhibitors with Ki values between 6–35 nM. nih.gov Molecular docking suggests these inhibitors bind in the HNE active site, forming favorable interactions that depend on the geometry of the ligand-enzyme complex. nih.govacs.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. mdpi.com A series of N′-hydroxyindazolecarboximidamides were designed and synthesized as novel IDO1 inhibitors. mdpi.com Although their activity was moderate, the studies supported the hypothesis that the indazole scaffold is a useful structure for further optimization. mdpi.com Molecular docking studies suggested that the N-hydrogen of the indazole moiety is critical for forming a hydrogen bonding network within the IDO1 active site, an interaction necessary for inhibition. mdpi.com Other indazole derivatives have also shown remarkable IDO1 inhibitory activities, with one compound exhibiting an IC50 value of 5.3 μM. nih.gov

Table 3: In Vitro Enzyme Inhibition by Indazole Derivatives

| Compound Class | Target Enzyme | Key Finding / Potency |

|---|---|---|

| 3-Aryl-indazole-7-carboxylic acids | Protein Kinase CK2 | IC50 = 3.1–6.5 μM |

| N-Benzoylindazole derivatives | Human Neutrophil Elastase (HNE) | IC50 = 7 nM |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Ki = 6–35 nM |

| 6-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 = 5.3 μM |

| N′-Hydroxyindazolecarboximidamides | Indoleamine 2,3-dioxygenase 1 (IDO1) | Moderate inhibitory activity |

In Vitro Receptor Modulation Investigations (e.g., CC-Chemokine Receptor 4 Antagonism)

The indazole structure has proven to be a versatile scaffold for developing receptor antagonists, particularly for the CC-Chemokine Receptor 4 (CCR4). acs.orgnih.gov CCR4 is a key receptor implicated in inflammatory responses and is a target for conditions like allergic inflammation. researchgate.net

Investigations into a series of indazole arylsulfonamides revealed critical structural requirements for potent CCR4 antagonism. Structure-activity relationship (SAR) studies highlighted that substitutions at the C4, C5, C6, and C7 positions of the indazole ring significantly influence activity. Specifically, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent. While only small groups were tolerated at C5, C6, or C7, analogues with substitutions at the C6 position were generally preferred. acs.org

One study detailed the optimization of a screening hit, which led to the identification of sub-micromolar CCR4 antagonists. nih.gov The optimization process involved strategies such as halogenation of the aromatic rings and extension of an alkyl chain linker. This work underscores the tractability of the indazole core for developing potent and selective receptor modulators. Although direct antagonism of 6-methoxy-1H-indazole-7-carboxylic acid on CCR4 is not extensively detailed in the reviewed literature, the established SAR for the broader indazole class suggests that substitutions at the C6 and C7 positions are crucial for modulating receptor affinity and function. acs.org Antagonists for chemokine receptors like CCR2 and CCR5 have also been developed, with molecular modeling studies revealing that these molecules often occupy specific inactive-state tunnels within the receptor structure. biorxiv.org

Cell-Based Biological Evaluations of Indazole Carboxylic Acid Derivatives

Cell-based assays are crucial for determining the biological effects of newly synthesized compounds in a physiological context. Indazole carboxylic acid derivatives have been evaluated in various cell-based models, demonstrating a range of activities from ion channel modulation to inhibition of key signaling pathways.

One area of investigation is the inhibition of calcium-release activated calcium (CRAC) channels, which are vital for mast cell function and inflammatory responses. nih.govresearchgate.net A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were evaluated for their ability to block calcium influx in RBL-2H3 mast cells. The results revealed that the orientation of the amide linker is critical for activity. Derivatives with a -CO-NH-Ar linker were significantly more potent than their 'reversed' -NH-CO-Ar counterparts. nih.gov The most potent compounds in this series, 12d and 12a , exhibited IC₅₀ values of 0.67 µM and 1.51 µM, respectively, for blocking Ca²⁺ influx. nih.gov

Another significant target for indazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is persistently active in many human cancers and promotes tumor cell growth and survival. acs.org In a study exploring STAT3 inhibitors, several indazole-based analogues were synthesized and evaluated. The research indicated that while replacing the core salicylic (B10762653) acid of a parent compound with an indazole moiety (2i ) resulted in weaker in vitro activity, other modifications led to potent analogues. acs.org For instance, the proline-based derivative 5d showed improved inhibitory activity against STAT3 DNA-binding with an IC₅₀ of 2.4 µM. acs.org These active analogues effectively inhibited constitutive STAT3 phosphorylation and blocked the viability of human breast cancer and melanoma cells. acs.org

The table below summarizes the in vitro activity of selected indazole carboxamide derivatives as CRAC channel blockers. nih.gov

| Compound | Ar Moiety | % Inhibition at 30 µM | IC₅₀ (µM) |

| 12a | 2,6-difluorophenyl | - | 1.51 |

| 12d | 3-fluoro-4-pyridyl | - | 0.67 |

| 12g | 3,5-difluoro-4-pyridyl | 46 | > 30 |

| 15b | 3,5-difluoro-4-pyridyl | - | 0.65 |

The following table presents the STAT3 DNA-binding inhibitory activity of representative indazole carboxylic acid derivatives and related analogues. acs.org

| Compound | Linker Modification | Configuration | IC₅₀ (µM) |

| BP-1-102 (parent) | Glycine | - | 6.8 |

| (R)-1a | Alanine | R | 3.0 |

| (S)-1e | Alanine | S | 5.0 |

| (R)-5d | Proline | R | 2.4 |

| (S)-5c | Proline | S | 7.2 |

| 2i | Indazole core | - | Weaker activity |

Rational Design Principles for Novel Indazole Carboxylic Acid Derivatives

The rational design of novel indazole carboxylic acid derivatives is guided by structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications to a lead compound affect its biological activity. nih.govnih.gov This approach allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

A key principle in the design of indazole-based inhibitors is the strategic modification of different positions on the indazole ring and its substituents. For example, in the development of CRAC channel blockers, SAR studies revealed that the regiochemistry of the amide linker at the 3-position is a critical determinant of activity. nih.gov The -CO-NH-Ar orientation was found to be essential, a unique feature compared to other known amide-based CRAC inhibitors. nih.govresearchgate.net Furthermore, the nature of the aromatic group (Ar) attached to the amide profoundly influenced potency, with moieties like 2,6-difluorophenyl and 3-fluoro-4-pyridyl yielding highly active compounds. nih.gov

Similarly, in the design of GPR120 agonists, SAR studies on an indazole-6-phenylcyclopropylcarboxylic acid series were conducted to optimize potency and selectivity against the related GPR40 receptor. nih.govresearchgate.net These studies identified that a specific (S,S)-cyclopropylcarboxylic acid motif was crucial for achieving selectivity. nih.gov This highlights the importance of stereochemistry in rational drug design.

Fragment-led de novo design is another powerful strategy used for discovering novel indazole derivatives. This approach was successfully employed to identify inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov By starting with small molecular fragments and growing them in a structure-guided manner, researchers developed potent 1H-indazole-based inhibitors of FGFR1-3. nih.gov

Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, has also been applied. This method led to the synthesis of 1H-indazole derivatives with potent activity against Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies. nih.gov The design process often involves computational tools like pharmacophore modeling and molecular docking to predict how a designed molecule will bind to its target, thereby guiding synthetic efforts. nih.gov

Computational and Chemoinformatic Approaches in Research on 6 Methoxy 1h Indazole 7 Carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to identify correlations between the structural properties of compounds and their biological activities. For indazole carboxylic acids and their derivatives, QSAR studies are instrumental in understanding how specific structural features influence their inhibitory potency against various biological targets. nih.gov

The development of a QSAR model involves calculating a range of molecular descriptors for a series of compounds with known activities. These descriptors, which can be 2D or 3D, quantify various aspects of the molecule's topology, geometry, and electronic properties. aboutscience.eu Statistical methods, such as genetic algorithm-coupled multiple linear regression (GA-MLR), are then employed to generate a mathematical equation that links these descriptors to the observed biological activity. aboutscience.eu

For instance, in studies of indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, QSAR models have identified several key descriptors that are crucial for their inhibitory mechanism. aboutscience.eu Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have generated steric and electrostatic maps. nih.gov These maps provide a structural framework that helps researchers understand how the size, shape, and electronic distribution of the molecule affect its activity, thereby guiding the design of new, more potent inhibitors. nih.gov The predictive power of these models is rigorously validated using statistical metrics to ensure their reliability. nih.govaboutscience.eu

Table 1: Examples of Descriptors Used in QSAR Models for Indazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Descriptor Type | Example Descriptor | Description | Potential Influence on Activity |

|---|---|---|---|

| 2D Descriptors | AATS1v | Average ATS statement for a molecule, weighted by van der Waals volumes. | Relates to molecular size and shape. |

| 2D Descriptors | RDF55m | Radial Distribution Function descriptor, weighted by atomic masses. | Describes the probability distribution of distances between atoms. |

| 2D Descriptors | E1s | 1st component shape profile. | Quantifies aspects of molecular shape. |

| 3D Descriptors | Steric Fields | CoMFA/CoMSIA Fields | Indicates regions where bulky groups increase or decrease activity. |

| 3D Descriptors | Electrostatic Fields | CoMFA/CoMSIA Fields | Indicates regions where positive or negative charges increase or decrease activity. |

Molecular Docking and Virtual Screening for Predictive Binding Affinity to Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is crucial in the study of indazole derivatives, including 6-methoxy-1H-indazole-7-carboxylic acid, to elucidate their binding modes and predict their binding affinity. researchgate.netnih.gov The process involves placing the ligand (the indazole compound) into the binding site of the receptor and calculating a "docking score," which estimates the strength of the interaction. nih.gov

Docking studies have been successfully applied to various indazole derivatives to understand their mechanism of action against a range of targets. For example, research has predicted the binding modes of indazole compounds with targets like nitric oxide synthase, SAH/MTAN, Leishmania infantum trypanothione (B104310) reductase (TryR), and Glycogen synthase kinase-3 beta (GSK-3β). aboutscience.euresearchgate.nettandfonline.comresearchgate.net These studies often identify key amino acid residues within the target's active site that are critical for binding. aboutscience.eu Common interactions include hydrogen bonds, π-π stacking, and hydrophobic interactions, which stabilize the ligand-receptor complex. tandfonline.com

Virtual screening leverages molecular docking on a large scale. It involves computationally screening vast libraries of compounds against a specific biological target to identify potential "hits" that are likely to bind with high affinity. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. For indazole-based scaffolds, virtual screening can help identify novel derivatives with potentially high activity, prioritizing them for synthesis and further experimental testing. nih.gov

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Indazole Derivative Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Receptor (PDB: 6FEW) | Not specified | nih.gov |

| 5-Substituted Indazoles | GSK-3β | Not specified | researchgate.net |

| General Indazole Compounds | SAH/MTAN | ASP197, PHE151, ILE152, GLU172, MET173 | aboutscience.eu |

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | Not specified | tandfonline.com |

| Indazole-3-carboxylic acid | Nitric Oxide (NO) Synthase | Not specified | researchgate.net |

Molecular Dynamics Simulations for Assessing Ligand-Target Complex Stability and Conformations

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-target complex. While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms and molecules over time, allowing researchers to evaluate the stability and conformational dynamics of the complex in a simulated physiological environment. nih.govresearchgate.net

In the context of indazole derivatives, MD simulations are used to validate the binding modes predicted by docking. researchgate.net By simulating the behavior of the indazole compound within the active site of its target protein for a set period (e.g., nanoseconds), researchers can determine if the ligand remains stably bound. nih.gov A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation suggests that the complex is stable. researchgate.net

These simulations provide critical insights that a static docking pose cannot, such as the flexibility of the protein and ligand, the role of water molecules in the binding site, and the persistence of key intermolecular interactions over time. For example, MD simulations have been used to confirm that indazole-based inhibitors remain securely in the docking region of targets like nitric oxide synthase and HIF-1α, supporting the docking results and providing a stronger basis for their proposed mechanism of action. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. nih.gov For compounds like this compound, DFT calculations provide fundamental insights into their intrinsic chemical characteristics, which are essential for understanding their reactivity and interactions. researchgate.netresearchgate.net

DFT is widely used to perform geometry optimization, which determines the most stable three-dimensional conformation of a molecule. researchgate.net From this optimized structure, a variety of electronic properties can be calculated. A key application is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A large energy gap generally corresponds to high stability and low reactivity. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net DFT calculations have also been used to determine thermochemical properties, such as the enthalpy of formation for various indazole carboxylic acids, and to compare these theoretical values with experimental data. researchgate.net These detailed electronic insights are invaluable for rational drug design, helping to explain the behavior of existing compounds and to predict the properties of novel derivatives. researchgate.net

Table 3: Example DFT-Calculated HOMO-LUMO Energy Gaps for Indazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Type | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-Carboxamide Indazole (8a) | 6-31+G(d,p) | -6.44 | -1.13 | 5.31 | nih.gov |

| 3-Carboxamide Indazole (8c) | 6-31+G(d,p) | -6.42 | -1.25 | 5.17 | nih.gov |

| 3-Carboxamide Indazole (8q) | 6-31+G(d,p) | -6.41 | -1.72 | 4.69 | nih.gov |

| Indazole-3-carboxylic acid | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Indole (B1671886)/Indazole Carboxylates | 6-311G** | Not specified | Not specified | Not specified | researchgate.net |

Advanced Methodologies in Indazole Research

Application of Fragment-Based Drug Design (FBDD) Strategies to Indazole Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. This approach offers an efficient exploration of chemical space and provides quality starting points for optimization campaigns. For indazole scaffolds, FBDD has been successfully utilized to discover novel kinase inhibitors.

In one example, an FBDD approach was used to identify a new indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov A high-concentration biochemical screen identified an initial indazole fragment hit, which was then rapidly optimized by screening an in-house expanded library of fragments. nih.gov Subsequent structure-guided optimization, informed by docking studies, led to a potent inhibitor. X-ray crystallography of a related analog in complex with a kinase domain revealed the key binding interactions, providing a structural basis for further development. nih.gov

Another FBDD campaign, aided by de novo design software, identified an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. researchgate.net This computational and structure-based approach led to a library of indazole-containing fragments with inhibitory activity in the micromolar range and high ligand efficiencies, demonstrating the utility of FBDD in generating promising starting points for optimization. researchgate.net

Table 1: Examples of Indazole-Based Inhibitors Developed via FBDD This table is representative of the FBDD methodology applied to the indazole scaffold.

| Target | Initial Fragment Hit | Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| AXL Kinase | Indazole Fragment | Screening of expanded fragment library, docking studies | Potent inhibitor with moderate in vivo exposure | nih.gov |

| FGFR Kinases | Indazole-containing pharmacophore | De novo design (SPROUT software), molecular modeling | Fragment inhibitors with IC50 values of 0.8-90 µM and high ligand efficiency | researchgate.net |

Scaffold-Hopping Approaches for Structural Diversification of Indazole Carboxylic Acids

Scaffold hopping is a key strategy in medicinal chemistry for discovering novel chemotypes by modifying the core structure of an existing inhibitor while retaining its biological activity. This approach is particularly valuable for generating new intellectual property and improving the properties of a lead compound.

A notable application of this strategy involved a scaffold hop from a known indole-2-carboxylic acid scaffold to an indazole framework. nih.govnih.gov The original indole-based compound was a potent inhibitor of the anti-apoptotic protein MCL-1 but only a moderate inhibitor of BCL-2. nih.gov Researchers hypothesized that replacing the indole (B1671886) core with an indazole scaffold could preserve the crucial spatial relationship between a key binding group and the carboxylic acid moiety, which forms an essential salt bridge with an arginine residue in the target protein. nih.gov

This effort led to the development of novel N2-substituted indazole-3-carboxylic acid derivatives. These new compounds were successfully transformed from MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govnih.gov Further elaboration of the indazole-3-carboxylic acid lead into acylsulfonamides resulted in improved dual inhibition, demonstrating the success of the scaffold-hopping approach for the structural diversification and modulation of activity for indazole carboxylic acids. nih.govresearchgate.net

Table 2: Inhibitory Activity of Compounds from Indole-to-Indazole Scaffold Hop Data adapted from research on developing dual MCL-1/BCL-2 inhibitors. nih.gov

| Compound | Scaffold | MCL-1 Ki (µM) | BCL-2 Ki (µM) | BCL-xL Ki (µM) |

|---|---|---|---|---|

| Parent Compound | Indole | 0.055 | Sub-micromolar | > 10 |

| Compound 5 | N2-Substituted Indazole | 2.36 | 1.48 | > 10 |

| Compound 7 | N2-Substituted Indazole (6-chloro) | 1.76 | Not Reported | Not Reported |

High-Throughput Screening (HTS) Techniques for Discovery of New Indazole-Based Bioactive Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of large libraries of chemical compounds against a specific biological target. nih.gov This process can quickly identify "hits"—compounds that affect the target in a desired manner—which then serve as starting points for further optimization in the drug discovery pipeline.

While physical HTS campaigns are resource-intensive, in silico or virtual HTS has emerged as a cost-effective alternative. These computational methods screen vast electronic libraries of compounds against a target's three-dimensional structure to predict binding and prioritize candidates for synthesis and biological testing.

An in silico HTS campaign was successfully used to identify an indazole-derived inhibitor of Unc-51-Like Kinase 1 (ULK1), a target in cancer research. By screening an in-house chemical library against a published X-ray structure of ULK1, researchers identified a moderately active hit with an indazole core. Guided by docking models, this initial hit was rationally optimized, leading to the generation of significantly more potent ULK1 inhibitors with IC50 values under 50 nM. This study showcases how HTS, combined with structure-based design, can efficiently discover and advance novel indazole-based bioactive compounds.

Future Perspectives and Research Trajectories for 6 Methoxy 1h Indazole 7 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes to Complex Substituted Indazole Carboxylic Acids

The synthesis of indazole derivatives has been a long-standing objective for organic chemists, with numerous methods developed to construct this heterocyclic ring system. jocpr.com However, the demand for structurally diverse and complex substituted indazole carboxylic acids, including 6-methoxy-1H-indazole-7-carboxylic acid, necessitates the development of more efficient and versatile synthetic methodologies.

Key areas for future synthetic development include:

C-H Functionalization: Direct functionalization of C-H bonds on the indazole core offers a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials. nih.gov

Novel Cyclization Strategies: Exploring new ways to form the pyrazole (B372694) ring of the indazole system can lead to the synthesis of previously inaccessible derivatives. This includes developing N-N bond-forming reactions under milder conditions. diva-portal.org

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of indazole carboxylic acids and their intermediates.

Below is a table summarizing potential advanced synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Palladium-Catalyzed C-H Amination | High efficiency, direct functionalization | Ligand design, substrate scope |

| Cascade N-N Bond Formation | Step-economy, rapid access to core structure | Control of regioselectivity, reaction conditions |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Substrate scope, quantum yield optimization |

| Continuous Flow Synthesis | Scalability, safety, precise control | Reactor design, catalyst stability |

Exploration of Underexplored Biological Targets and Pathways for Indazole Carboxylic Acid Scaffolds

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov While significant research has focused on established targets like protein kinases, there is vast potential in exploring novel biological targets and pathways for indazole carboxylic acids.

One area of interest is their potential as non-hormonal male contraceptive agents. Certain indazole carboxylic acid derivatives have been shown to block spermatogenesis, with Sertoli cells identified as a primary target. nih.govoup.com Further investigation into the specific molecular mechanisms and protein interactions within this pathway could lead to the development of reversible male contraceptives.

Additionally, the structural similarity of indazoles to other privileged heterocyclic motifs like indoles and benzimidazoles suggests they may interact with a broad range of biological targets. diva-portal.org High-throughput screening of this compound and its analogues against diverse panels of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications.

Future research should focus on:

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the direct binding partners of bioactive indazole carboxylic acids.

Pathway Analysis: Investigating the downstream signaling effects of these compounds to understand their broader impact on cellular function.

Phenotypic Screening: Employing cell-based assays that measure a specific cellular phenotype to discover compounds with novel mechanisms of action.

Integration of Advanced Computational Methodologies for Deeper Mechanistic Insights and Predictive Modeling

Advanced computational methodologies are becoming indispensable tools in modern drug discovery. For the this compound scaffold, these methods can provide profound insights into its mechanism of action and guide the design of more potent and selective derivatives.

Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations can be used to study the interactions of indazole derivatives with their biological targets at an atomic level. researchgate.net For instance, computational studies on indazole-3-carboxylic acid as a nitric oxide synthase inhibitor have provided valuable information on its binding mode and the electronic properties crucial for its activity. researchgate.net

Key computational approaches for future research include:

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model enzyme-catalyzed reactions and transition states involving indazole-based inhibitors.

Free Energy Perturbation (FEP): To predict the binding affinities of novel derivatives, thereby prioritizing synthetic efforts.

Machine Learning and AI: To develop predictive models for absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects.

The table below outlines the application of various computational techniques.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding modes of indazole derivatives to target proteins | Identification of key interactions, initial ranking of compounds |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex | Assessment of binding stability, understanding conformational changes |

| DFT Calculations | Analyze electronic structure and reactivity | Insight into reaction mechanisms and inhibitor properties |

| QSAR Modeling | Relate chemical structure to biological activity | Predictive models for designing new compounds with enhanced activity |

Design and Synthesis of Multifunctional Indazole Carboxylic Acid Hybrid Molecules for Polypharmacology

Polypharmacology, the concept of designing single molecules that can modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The indazole carboxylic acid scaffold is an excellent starting point for the design of such multifunctional hybrid molecules. mdpi.com

By combining the indazole core with other pharmacophores, it is possible to create hybrid compounds with synergistic or additive effects. researchgate.net For example, a hybrid molecule could be designed to inhibit two different protein kinases involved in a cancer signaling pathway or to combine an anti-inflammatory indazole moiety with an antioxidant group for the treatment of neuroinflammatory diseases.

The design and synthesis of these hybrids require a deep understanding of the structure-activity relationships of each component. researchgate.net Synthetic strategies often involve linking the two pharmacophores through a suitable spacer that allows for optimal interaction with both targets.

Future directions in this area include:

Rational Design: Using computational methods to design hybrid molecules with the desired target profile. researchgate.netdoaj.org

Combinatorial Chemistry: Creating libraries of hybrid molecules to screen for optimal activity.

Target Engagement Studies: Developing assays to confirm that the hybrid molecules are engaging with all intended targets in a cellular context.

Q & A

Q. Advanced

- Controlled reaction conditions : Optimize temperature and solvent polarity to suppress side reactions (e.g., esterification of the carboxylic acid group) .

- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .

- Crystallization : Recrystallization from DMF/acetic acid mixtures enhances purity .

What analytical methods are suitable for purity assessment?

Q. Basic

- RP-HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Melting point analysis : Compare experimental values (e.g., 199–201°C) with literature to confirm purity .

How to design experiments to study structure-activity relationships (SAR)?

Q. Advanced

- Derivatization : Synthesize analogs (e.g., esterification of the carboxylic acid, substitution of methoxy) to assess functional group contributions .

- Biological assays : Pair synthetic derivatives with in vitro activity tests (e.g., enzyme inhibition) to correlate structural modifications with efficacy .

How to handle discrepancies in biological activity data across studies?

Q. Advanced

- Standardize protocols : Ensure consistent assay conditions (e.g., pH, solvent) to minimize variability .

- Meta-analysis : Cross-reference data with orthogonal studies (e.g., computational docking vs. experimental IC₅₀ values) to identify outliers .

What are common derivatives of this compound, and how are they synthesized?

Q. Basic

- Methyl esters : React with methanol under acidic conditions .

- Amides : Use coupling agents (e.g., EDC/HOBt) with amines .

- Salts : Neutralize with inorganic bases (e.g., NaOH) to form sodium salts .

How to optimize reaction conditions for higher yields?

Q. Advanced

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve solubility and reaction rates .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency for cyclization steps .

How to validate HPLC methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.